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molecular formula C11H10ClNO3 B2448412 N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide CAS No. 1251456-87-7

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Cat. No. B2448412
M. Wt: 239.66
InChI Key: KWETWUODKYSYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519138B2

Procedure details

Biphenyl-2-ylcarbamic acid piperidin-4-yl ester (which may be prepared according to preparation 8 in WO 2004/074246A) (63.0 kg, 212.57 mol) was added to a stirred suspension of N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide (which may be prepared according to Step C (Preparation 1) or C (Preparation 2)) (50.0 kg, 208.62 mol) and acetic acid (12.6 kg, 209.83 mol) in 2-methyltetrahydrofuran (430 kg) at 25° C. The mixture was then heated to 50° C. over 60 mins and held at this temperature for 2 hours. The resulting suspension was cooled to 20° C. over 90 mins and held at this temperature for 4 hours. The suspension was filtered under vacuum and the filter cake was washed with IMS (3×78.9 kg). The solid was dried in a vacuum oven at 50° C. for 10 hours to give biphenyl-2-ylcarbamic acid 1-[2-(2-chloro-4-formyl-5-methoxyphenyl-carbamoylethyl]piperidin-4-yl ester as a white solid (90.7 kg, 80.6% th).
Quantity
63 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
430 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1CCC([O:7][C:8](=[O:22])[NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)CC1.ClC1C=C(C=O)C(OC)=CC=1NC(=O)C=C.C(O)(=O)C>CC1CCCO1>[C:11]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:8](=[O:7])[OH:22]

Inputs

Step One
Name
Quantity
63 kg
Type
reactant
Smiles
N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
50 kg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C=O)OC)NC(C=C)=O
Name
Quantity
12.6 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
430 kg
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 20° C. over 90 mins
Duration
90 min
WAIT
Type
WAIT
Details
held at this temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered under vacuum
WASH
Type
WASH
Details
the filter cake was washed with IMS (3×78.9 kg)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(O)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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